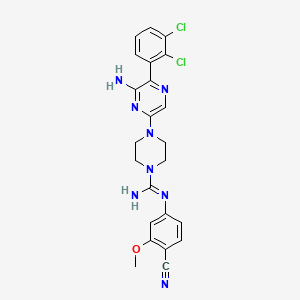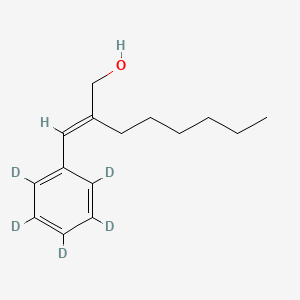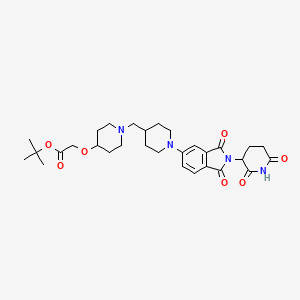
E3 Ligase Ligand-linker Conjugate 74
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 74 is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the proteolysis targeting chimera (PROTAC) technology, which is designed to induce the degradation of specific proteins within cells. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects it to a ligand for the target protein. The E3 ubiquitin ligase is an enzyme that facilitates the transfer of ubiquitin to a substrate protein, marking it for degradation by the proteasome .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 74 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This ligand is then connected to a linker molecule through a series of chemical reactions. The linker is typically attached using primary amines and diisopropylethylamine in dimethylformamide at elevated temperatures . It is important to replace dimethylformamide with dimethyl sulfoxide during the linker attachment step to avoid thermal decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 74 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The linker or ligand components can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include modified versions of the original compound with altered functional groups. These modifications can enhance the binding affinity or specificity of the compound for its target proteins .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 74 has a wide range of scientific research applications:
Chemistry: It is used in the development of new PROTAC molecules for targeted protein degradation.
Biology: The compound is employed to study protein-protein interactions and the ubiquitin-proteasome system.
Medicine: It has potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: The compound is used in the production of high-value chemicals and pharmaceuticals
Mécanisme D'action
E3 Ligase Ligand-linker Conjugate 74 exerts its effects by forming a ternary complex with the E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets involved include the E3 ubiquitin ligase and the specific protein of interest. The pathways involved are part of the ubiquitin-proteasome system, which regulates protein degradation within cells .
Comparaison Avec Des Composés Similaires
E3 Ligase Ligand-linker Conjugate 74 is unique due to its specific ligand and linker combination. Similar compounds include:
Von Hippel-Lindau Ligand-linker Conjugates: These compounds use a ligand for the von Hippel-Lindau E3 ligase.
Cereblon Ligand-linker Conjugates: These compounds use a ligand for the cereblon E3 ligase.
Mouse Double Minute 2 Homolog Ligand-linker Conjugates: These compounds use a ligand for the mouse double minute 2 homolog E3 ligase
This compound stands out due to its specific binding affinity and the ability to induce targeted protein degradation effectively.
Propriétés
Formule moléculaire |
C30H40N4O7 |
|---|---|
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
tert-butyl 2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]oxyacetate |
InChI |
InChI=1S/C30H40N4O7/c1-30(2,3)41-26(36)18-40-21-10-12-32(13-11-21)17-19-8-14-33(15-9-19)20-4-5-22-23(16-20)29(39)34(28(22)38)24-6-7-25(35)31-27(24)37/h4-5,16,19,21,24H,6-15,17-18H2,1-3H3,(H,31,35,37) |
Clé InChI |
SSWHYFYFLUURGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COC1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


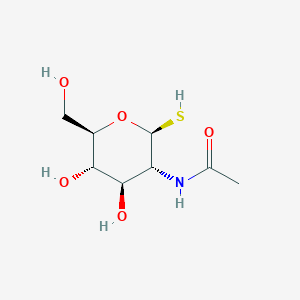
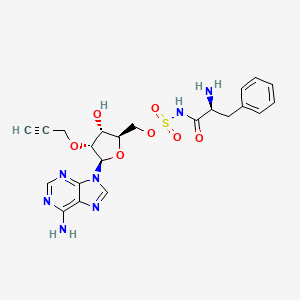

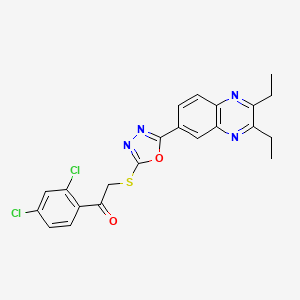
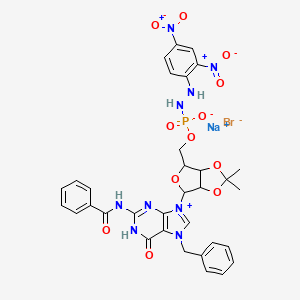

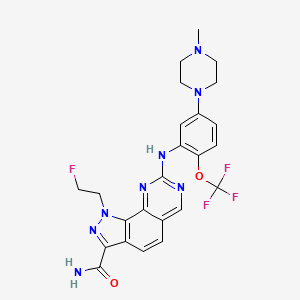
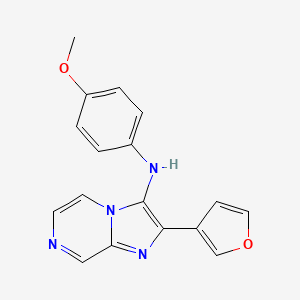

![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)
